

A Theoretical and Computational Guide to 2-Hydroxy-6-methylpyridine

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Compound of Interest

Compound Name: 2-Hydroxy-6-methylpyridine

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Introduction

2-Hydroxy-6-methylpyridine, a substituted pyridine derivative, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural and electronic properties are of significant interest for designing novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of **2-Hydroxy-6-methylpyridine**. The focus is on the application of Density Functional Theory (DFT) to predict its geometry, vibrational spectra, and electronic properties, offering a powerful complement to experimental investigations.

Computational Methodology

The theoretical calculations detailed herein are typically performed using quantum chemical software packages like Gaussian. A common and effective approach for heterocyclic compounds involves Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Geometry Optimization

The initial step involves building the molecular structure of **2-Hydroxy-6-methylpyridine**. The geometry of this initial structure is then optimized to find the most stable conformation,

corresponding to the minimum energy on the potential energy surface. A widely used method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for similar pyridine derivatives.

Vibrational Frequency Analysis

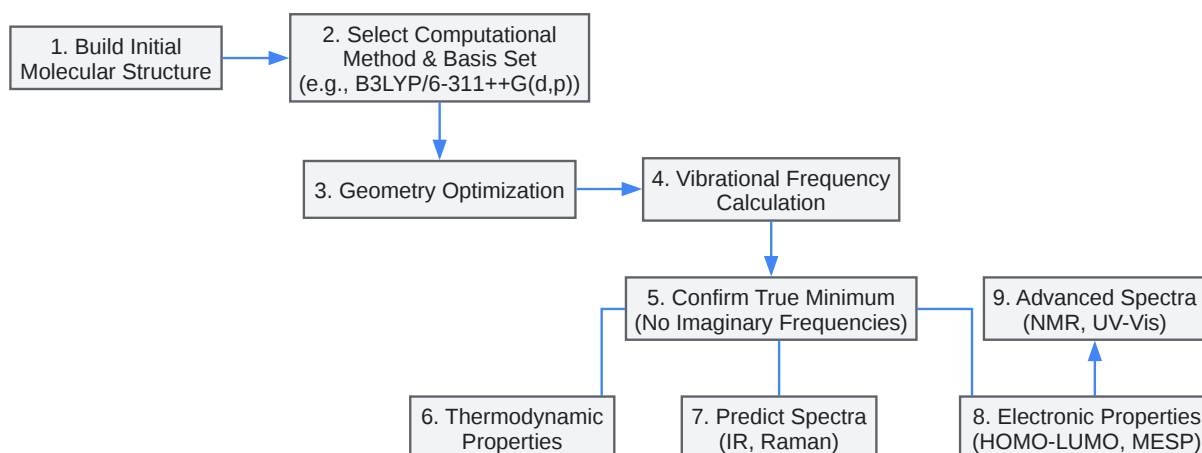
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for anharmonicity and the approximate nature of the theoretical method.

Electronic Property Calculations

To understand the chemical reactivity and electronic transitions of the molecule, several electronic properties are calculated. These include:

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical stability and reactivity.
- **Molecular Electrostatic Potential (MESP):** An MESP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
- **Spectroscopic Simulations:**
 - **NMR:** The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ^1H and ^{13}C NMR chemical shifts. These calculations are typically performed considering a solvent effect, for example, using the Polarizable Continuum Model (PCM).
 - **UV-Vis:** Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands.

The logical workflow for such a computational study is depicted in the following diagram.



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Computational Chemistry Workflow

Theoretical Data Presentation

While a comprehensive theoretical study on **2-Hydroxy-6-methylpyridine** is not extensively published, the following tables illustrate the typical data generated from such calculations, using findings from related pyridine derivatives as a reference for structure and content.

Table 1: Optimized Geometric Parameters (Illustrative)

The following data for a related compound, 2-bromo-3-hydroxy-6-methylpyridine, illustrates the expected geometric parameters from a DFT/B3LYP/6-311G(d,p) calculation.^[1]

Parameter	Bond Length (Å) / Bond Angle (°)
Bond Lengths	
C-C (ring)	1.38 - 1.41
C-N (ring)	1.35 - 1.37
C-O	~1.36
O-H	~0.97
C-CH ₃	~1.51
Bond Angles	
C-C-C (ring)	112.9 - 119.9
C-N-C (ring)	~119.3
C-C-O	~124.6
C-O-H	~108.4

Table 2: Vibrational Frequencies (Illustrative Comparison)

Theoretical vibrational analysis provides detailed assignments for IR and Raman spectra. A comparison between calculated and experimental frequencies for a similar molecule helps validate the computational method.

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)
O-H stretch	~3500	~3450
C-H stretch (ring)	3050 - 3100	3040 - 3090
C-H stretch (methyl)	2950 - 3000	2940 - 2990
C=C/C=N stretch	1500 - 1650	1490 - 1640
C-O stretch	~1290	~1280
O-H bend	~1200	~1190

Table 3: Calculated Electronic Properties

Electronic properties are crucial for understanding reactivity and potential applications.

Property	Calculated Value
HOMO Energy	-6.0 to -7.0 eV
LUMO Energy	-1.0 to -2.0 eV
HOMO-LUMO Energy Gap (ΔE)	4.5 to 5.5 eV
Dipole Moment	2.0 to 3.0 Debye

Table 4: Experimental ¹H NMR Data for 2-Hydroxy-6-methylpyridine

Experimental data provides a benchmark for theoretical predictions.

Proton	Chemical Shift (ppm)	Multiplicity
-OH	~13.51	Broad Singlet
H (aromatic)	7.356	Doublet
H (aromatic)	6.408	Doublet
H (aromatic)	6.053	Triplet
-CH ₃	2.364	Singlet

Conclusion

Theoretical calculations, particularly using DFT methods, provide invaluable insights into the structural, vibrational, and electronic properties of **2-Hydroxy-6-methylpyridine**. This computational approach allows for the detailed characterization of the molecule at an atomic level, complementing experimental findings and guiding the design of new molecules with desired properties. The methodologies and expected data outlined in this guide serve as a robust framework for researchers and scientists in the fields of drug discovery and materials science to effectively utilize computational chemistry in their research endeavors.

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References

- 1. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR spectrum [chemicalbook.com]
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